4-(Aminomethyl)benzoic acid hydrate

Antifibrinolytic Hemostasis Potency Ranking

4-(Aminomethyl)benzoic acid hydrate (CAS 56-91-7, synonym PAMBA, p-aminomethylbenzoic acid) is a para-substituted benzoic acid derivative that functions as a synthetic lysine mimetic. It is classified as an unnatural amino acid analogue and a type 2 antifibrinolytic agent.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B12971823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzoic acid hydrate
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)O.O
InChIInChI=1S/C8H9NO2.H2O/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H2
InChIKeyNNYVQZJIWLFYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzoic Acid Hydrate (PAMBA): Specifications, Antifibrinolytic Profile, and Procurement-Relevant Physicochemical Properties


4-(Aminomethyl)benzoic acid hydrate (CAS 56-91-7, synonym PAMBA, p-aminomethylbenzoic acid) is a para-substituted benzoic acid derivative that functions as a synthetic lysine mimetic [1]. It is classified as an unnatural amino acid analogue and a type 2 antifibrinolytic agent . The hydrate form exists as a white scaly or crystalline powder with a melting point of 340–350 °C, is soluble in boiling water and slightly soluble in water at ambient temperature, and is almost insoluble in ethanol, benzene, and chloroform [2]. Its primary documented bioactivities include competitive inhibition of the epithelial peptide transporter PepT1 and antifibrinolytic action via interference with plasminogen activation [3]. The compound serves dual roles in research and industrial settings: as an active pharmaceutical ingredient with mid-range antifibrinolytic potency and as a rigid aromatic building block for peptide synthesis, coordination chemistry, and bioconjugate construction [4].

Why 4-(Aminomethyl)benzoic Acid Hydrate Cannot Be Replaced by Tranexamic Acid, EACA, or Other Lysine Mimetics Without Performance Shifts


Substituting 4-(Aminomethyl)benzoic acid hydrate (PAMBA) with other lysine-mimetic antifibrinolytics introduces non-trivial, quantifiable shifts in potency, mechanism, and physicochemical behavior that directly impact experimental reproducibility and product performance. Tranexamic acid (AMCA) exhibits approximately 2-fold higher antifibrinolytic potency on a molar basis, while ε-aminocaproic acid (EACA) is 4–5 times weaker [1]. Beyond potency, PAMBA is uniquely a non-translocated competitive inhibitor of the PepT1 transporter—a mechanistic property absent in both AMCA and EACA—making it irreplaceable as a research tool for peptide transport studies [2]. Furthermore, the rigid, planar aromatic core of PAMBA confers distinct properties as a molecular linker for energy transfer dyes and coordination complexes, where flexible cyclohexane-ring analogs such as tranexamic acid fail to provide the necessary spatial separation [3]. These orthogonal differentiators mean that in-class substitution is not a trivial interchange but a consequential experimental variable.

Quantitative Differentiation Evidence for 4-(Aminomethyl)benzoic Acid Hydrate Versus Closest Analogs


Antifibrinolytic Potency: PAMBA Occupies a Defined Intermediate Position Between EACA and Tranexamic Acid on a Molar Basis

In a direct comparative study using a clot lysis method with three distinct activators (streptokinase, urokinase, and tissue activator), the inhibitory potency order was definitively established as AMBOCA > AMCA (tranexamic acid) > PAMBA > EACA [1]. A corroborating clinical review confirms that on a molar basis, tranexamic acid (AMCA) is 4–10 times more potent than EACA and twice as potent as PAMBA, which places PAMBA approximately 4–5 times more potent than EACA [2]. This intermediate potency is not a disadvantage but a functional attribute: PAMBA provides sufficient antifibrinolytic activity without the potency-driven saturation effects that can complicate dose-response studies with AMCA.

Antifibrinolytic Hemostasis Potency Ranking

Non-Translocated Competitive PepT1 Inhibition: A First-in-Class Mechanistic Property Absent in Closest Structural and Functional Analogs

4-Aminomethylbenzoic acid (4-AMBA) was identified as the first molecule discovered to be a non-translocated competitive inhibitor of proton-coupled oligopeptide transport via PepT1 [1]. In direct head-to-head experiments using Xenopus laevis oocytes expressing rabbit PepT1 and rat renal brush border membrane vesicles, 4-AMBA competitively inhibited peptide influx (Ki not explicitly reported, but inhibition quantified as concentration-dependent and competitive) yet was not itself translocated through PepT1, as confirmed by direct HPLC analysis and failure to trans-stimulate labelled peptide efflux [1]. In contrast, the structurally very similar molecule 4-aminophenylacetic acid (4-APAA), differing only by the absence of the benzoic acid carboxyl group, functions as a bona fide substrate that is actively translocated by epithelial peptide transporters [2]. This binary functional distinction—inhibitor versus substrate—arising from a minimal structural difference underscores the non-interchangeability of these analogs.

Peptide Transporter PepT1 Non-Translocated Inhibitor

Hygroscopicity Control: Non-Hygroscopic α-Type Crystals Eliminate 1–30% Moisture Uptake of Conventional PAMBA Crystals

Conventional crystals of p-aminomethylbenzoic acid, obtained by standard neutralization or concentration crystallization, have been analytically confirmed to absorb 1 to 30% by weight of atmospheric moisture [1]. This hygroscopicity persists even after drying, as the crystals re-absorb moisture upon atmospheric exposure unless strict humidity control is maintained, creating serious handling problems for non-aqueous reactions and accurate gravimetric formulation [1]. A patented process produces non-hygroscopic α-type crystals that do not absorb atmospheric moisture under ordinary temperature and humidity conditions, as verified by XRD and infrared spectroscopy [2]. This crystal form differential—1–30% moisture uptake versus essentially zero—represents a procurement-critical specification distinction that is absent from most vendor datasheets.

Crystal Engineering Hygroscopicity Moisture Sensitivity

Rigid Aromatic Linker Performance: 4-Aminomethylbenzoic Acid Delivers 2–2.5× Greater Brightness and 2× Noise Reduction in Energy Transfer Dyes Versus Standard Linkers

When incorporated as a rigid amino acid linker separating donor (4'-aminomethylfluorescein) and acceptor (4,7-dichloro-rhodamine) dyes in a four-color energy transfer dye set for automated DNA sequencing, 4-aminomethylbenzoic acid enabled brightness 2–2.5 times greater than standard dye-primers, with a concomitant 2-fold reduction in multicomponent noise, yielding an overall 4- to 5-fold improvement in signal-to-noise ratio [1]. The rigid, planar aromatic geometry of the 4-aminomethylbenzoic acid spacer is critical to this performance; flexible aliphatic linkers such as 6-aminohexanoic acid (structurally analogous to EACA) or the cyclohexane-based tranexamic acid cannot replicate the same spatial separation and energy transfer efficiency because their conformational flexibility reduces the precision of donor-acceptor distance control [1]. This application demonstrates that the aromatic core of PAMBA is not merely a carrier of the aminomethyl pharmacophore but a functional structural element enabling applications inaccessible to its flexible analogs.

Energy Transfer Dyes DNA Sequencing Rigid Linker

Hemostatic Copolymer Performance: ABA at 20% Molar Feed Ratio Achieves Optimal Coagulation, Distinguished from Tranexamic Acid at 10% Molar Feed

In a systematic study comparing 4-aminomethylbenzoic acid (ABA) and tranexamic acid (TA) as separate comonomers in lactic acid-based biodegradable hemostatic copolymers synthesized via melt polycondensation, the optimal molar feed ratios for best coagulation performance differed markedly: ABA required 20% molar feed, whereas TA achieved its optimum at 10% molar feed [1]. At their respective optima, both copolymer series exhibited relatively lower crystallinity and smaller water contact angle compared to non-optimal ratios, but the 7-week degradation rate reaching 77% was a shared characteristic of the copolymer platform rather than a comonomer-specific property [1]. The different optimal incorporation ratios reflect the distinct steric and electronic properties of the aromatic ABA versus the cyclohexane-based TA, directly affecting copolymer crystallinity, hydrophilicity, and ultimately hemostatic performance. This means formulation protocols developed for TA cannot be directly transposed to ABA-based materials without re-optimization.

Hemostatic Biomaterials Copolymer Sustained Release

Defined Application Scenarios Where 4-(Aminomethyl)benzoic Acid Hydrate Provides Quantifiable Advantages Over Analogs


Moderate-Potency Antifibrinolytic Studies Requiring Titratable Inhibition Without Saturation Artifacts

When experimental designs require graded antifibrinolytic inhibition for dose-response characterization—such as in fibrinolysis activator comparison studies or platelet function assays—PAMBA's intermediate potency (4–5× stronger than EACA but half as potent as AMCA on a molar basis) provides a wider usable concentration window before reaching saturation [1]. This avoids the compressed dynamic range encountered with the more potent AMCA, where near-complete inhibition can occur at concentrations that leave little room for resolving intermediate biological effects. The well-characterized potency ranking established by Westlund et al. (1982) across three distinct fibrinolytic activators further ensures that PAMBA's inhibitory profile is predictable across experimental contexts [1].

PepT1 Transporter Mechanistic Studies Requiring a Non-Translocated Competitive Inhibitor

For investigations into proton-coupled oligopeptide transport mechanisms—including substrate specificity mapping, transporter kinetics, and inhibitor design—4-AMBA is the only validated non-translocated competitive inhibitor of PepT1, as established by Meredith et al. (1998) [2]. Its failure to undergo translocation (confirmed by direct HPLC analysis and trans-stimulation assays) means that observed inhibition is unconfounded by concomitant cellular uptake of the inhibitor itself, a variable that complicates interpretation when using substrate-competitive inhibitors that are themselves transported. This unique property makes 4-AMBA the functional analog of phlorizin for the PepT1 transporter family, an indispensable tool for dissecting peptide transporter physiology in tissues including kidney, intestine, and the central nervous system [2].

Non-Aqueous Synthesis and Anhydrous Formulation Requiring Moisture-Insensitive Starting Material

In synthetic procedures intolerant of water—such as acid chloride formation, anhydride coupling, or organometallic reactions—conventional hygroscopic PAMBA crystals that absorb 1–30% by weight of atmospheric moisture introduce uncontrolled stoichiometric error and potential side reactions [3]. Procuring or preparing the non-hygroscopic α-type crystal form, which absorbs no detectable atmospheric moisture under ordinary conditions, eliminates this variability and enables accurate gravimetric dispensing. This crystal engineering solution is particularly critical for reactions where PAMBA serves as a monomer or building block in polymer synthesis, coordination chemistry with moisture-sensitive metal precursors, or any application where the hydrate versus anhydrous form distinction carries legal or regulatory weight [3].

Fluorescence-Based Detection Systems Exploiting Rigid Aromatic Spacer Geometry

For developers of FRET probes, energy transfer dye sets, or fluorescent sensors where donor-acceptor distance precision governs signal quality, 4-aminomethylbenzoic acid's rigid aromatic core provides a quantifiable advantage over flexible aliphatic linkers. As demonstrated by Rosenblum et al. (1997), incorporation of the 4-aminomethylbenzoic acid spacer yielded 2–2.5× greater brightness and 4–5× overall signal-to-noise improvement compared to standard dye-primers using conventional linkers [4]. This performance gain is directly attributable to the restricted conformational freedom of the para-substituted benzoic acid scaffold, which maintains a fixed distance and orientation between fluorophores—a property that flexible lysine mimetics such as EACA or tranexamic acid cannot replicate. Beyond DNA sequencing dyes, this principle extends to any fluorescence-based assay where spatial precision between chromophores determines energy transfer efficiency [4].

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